molecular formula C12H18O2 B1582422 Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate CAS No. 35044-57-6

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate

Cat. No.: B1582422
CAS No.: 35044-57-6
M. Wt: 194.27 g/mol
InChI Key: ZANQMOGWQBCGBN-UHFFFAOYSA-N
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Description

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate (CAS: 35044-57-6, EINECS: 252-333-8) is a cyclic ester characterized by a conjugated diene system (positions 2 and 4) and three methyl substituents on the cyclohexadiene ring. Its structure imparts unique chemical reactivity and physical properties, making it relevant in synthetic chemistry and materials science. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . It is listed under the U.S. EPA’s Endocrine Disruptor Screening Program, highlighting regulatory scrutiny .

Properties

IUPAC Name

ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h6-8,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQMOGWQBCGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=CC=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052026
Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35044-57-6
Record name Ethyl 2,6,6-trimethyl-2,4-cyclohexadiene-1-carboxylate
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Record name Ethyl dehydrocyclogeranate
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Record name 2,4-Cyclohexadiene-1-carboxylic acid, 2,6,6-trimethyl-, ethyl ester
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Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
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Record name Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
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Record name ETHYL .ALPHA.-SAFRANATE
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Preparation Methods

Esterification Method

The most common laboratory synthesis involves the acid-catalyzed esterification of 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid with ethanol. Sulfuric acid serves as the catalyst, and the reaction is conducted under reflux to drive the equilibrium toward ester formation.

Reaction conditions:

  • Reactants: 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid and excess ethanol.
  • Catalyst: Concentrated sulfuric acid (H₂SO₄).
  • Temperature: Reflux (~78°C for ethanol).
  • Duration: Several hours until completion.
  • Work-up: Neutralization, extraction, and purification by distillation or chromatography.

This method yields Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate with moderate to good yields (60-75%). The main challenges include controlling side reactions and ensuring complete conversion without degradation of the conjugated diene system.

Michael Addition Route

An alternative synthetic approach uses Michael addition of ethyl acetoacetate to α,β-unsaturated ketones or chalcones under basic conditions.

Typical conditions:

  • Base: Sodium hydroxide (NaOH) in ethanol.
  • Temperature: Reflux.
  • Reaction time: Several hours.
  • Outcome: Formation of substituted cyclohexadiene derivatives which can be further processed to the target ester.

This route provides moderate yields (60-75%) but requires careful purification to separate diastereomeric mixtures formed during the reaction.

Cyclization Using Lewis Acid Catalysts

Cyclization reactions catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) have been reported to produce intermediates that can be converted to this compound.

Key parameters:

  • Catalyst: BF₃·Et₂O.
  • Solvent: Anhydrous conditions required.
  • Temperature: Controlled to avoid decomposition.
  • Yield: Moderate (50-65%).

This method demands stringent moisture control and temperature regulation due to the sensitivity of the catalyst and intermediates.

Enzymatic Derivatization

Biocatalytic methods employing specific dehydrogenases (e.g., EC 1.3.1.25) have been explored for the preparation of this compound or its derivatives.

  • Yield: Generally low (<30%) due to substrate specificity.
  • Advantages: Mild reaction conditions, environmentally friendly.
  • Limitations: Scale-up and substrate scope.

Industrial Production Considerations

In industrial settings, continuous flow processes are often employed to enhance reaction efficiency and scalability. Automated systems allow precise control over reaction parameters, improving yield and purity. Esterification under continuous flow with acid catalysis is favored for large-scale production.

Chemical Reaction Analysis Related to Preparation

This compound can undergo various transformations:

  • Oxidation: To corresponding carboxylic acids or ketones using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Conversion of the ester group to alcohols using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution at the ester group with amines or alcohols under acidic or basic conditions.

These reactions are important for modifying the compound post-synthesis but also inform conditions to avoid during preparation to maintain product integrity.

Research Findings and Structural Validation

X-ray crystallography studies confirm that the cyclohexadiene ring adopts half-chair or envelope conformations, consistent with the conjugated diene system in the molecule. Bond lengths and angles align with expected values for such systems, validating the structural integrity of synthesized products.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Challenges
Acid-Catalyzed Esterification 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylic acid, ethanol, H₂SO₄, reflux 60-75 Simple, scalable Side reactions, acid handling
Michael Addition Ethyl acetoacetate, NaOH, ethanol, reflux 60-75 Versatile, moderate yield Diastereomer purification
Lewis Acid Cyclization BF₃·Et₂O, anhydrous conditions 50-65 Useful for intermediates Moisture sensitivity
Enzymatic Derivatization EC 1.3.1.25 dehydrogenase, aqueous buffer <30 Mild, green chemistry Low yield, substrate specificity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Positional Isomers

Ethyl 2,6,6-trimethylcyclohexa-1,3-ene-1-carboxylate (CAS: 35044-59-8, EINECS: 252-335-9) differs in the placement of double bonds (positions 1 and 3).

Ethyl-6,6-dimethyl-2-methylenecyclohex-3-enecarboxylate (CAS: 35044-59-8) features a methylene group at position 2 and a double bond at position 3. The exocyclic methylene may enhance susceptibility to polymerization or oxidation compared to the fully substituted 2,4-diene derivative .

Functional Group Variants

(1R,6S)-1,6-Dihydroxy-cyclohexa-2,4-diene-1-carboxylate
This metabolite, involved in aromatic compound degradation, replaces the ethyl ester with hydroxyl groups. The hydroxylation increases hydrophilicity, altering bioavailability and environmental persistence compared to the synthetic ethyl ester .

5-Methyl-1-(2,6,6-trimethylcyclohexa-2,4-dien-1-yl)hexa-1,4-dien-3-one A natural derivative identified in basidiomycetes, this compound substitutes the ethyl ester with a ketone and an extended diene chain.

Hazard and Regulatory Profiles

Hazards

Compound Key Hazards (H Codes) Precautionary Measures (P Codes)
Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate H315, H319, H335 P210, P233, P280, P305+P351+P338
Ethyl 2,6,6-trimethylcyclohexa-1,3-ene-1-carboxylate Likely similar Inferred: P210, P233
(1R,6S)-1,6-Dihydroxy derivative Not reported N/A

The 2,4-diene isomer’s conjugation may increase reactivity, correlating with higher irritation hazards. In contrast, natural metabolites lack documented hazards, reflecting their biological roles .

Regulatory Status

  • Positional Isomers: No explicit regulatory listings, suggesting lower priority for screening .

Biological Activity

Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate, commonly known as Ethyl Safranate, is a compound with notable biological activities and applications in various fields such as fragrance formulation and potential therapeutic uses. This article delves into its chemical properties, biological activities, safety profiles, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}O2_2
  • Molecular Weight : 194.27 g/mol
  • Boiling Point : 102-103 °C (at 12 Torr)
  • Density : 0.954 g/cm³ (predicted)
  • LogP : 4.415 (estimated), indicating lipophilicity which may influence its biological interactions.

Biological Activities

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that Ethyl Safranate possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's structure suggests potential interactions with microbial cell membranes or metabolic pathways.

2. Antioxidant Properties

Ethyl Safranate has shown antioxidant activity in several studies. Its ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases. This property is critical for applications in cosmetics and health supplements.

3. Fragrance and Sensory Applications

As a compound used in the fragrance industry, Ethyl Safranate imparts a unique scent profile characterized by intense and diffusive notes reminiscent of rose and apple with woody aspects. Its sensory properties are leveraged in perfumes and personal care products.

Safety Profile

According to the Environmental Working Group (EWG) and other safety databases:

  • Toxicity : Classified as low toxicity with no significant concerns regarding carcinogenicity or reproductive toxicity.
  • Environmental Impact : Not suspected to be persistent or bioaccumulative in the environment.
Safety ParameterClassification
CarcinogenicityLow
AllergiesLow
Developmental ToxicityLow

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Ethyl Safranate demonstrated a significant reduction in bacterial load in vitro against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 0.5% (v/v), suggesting its potential for use in topical formulations.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing antioxidant capacity using DPPH radical scavenging assays, Ethyl Safranate exhibited an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Q & A

Q. What are the common synthetic routes for Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate, and how do they differ in efficiency?

Methodological Answer: The compound is typically synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones or chalcones under basic conditions (e.g., NaOH in ethanol) . Alternative routes include cyclization reactions using boron trifluoride diethyl etherate as a catalyst for intermediates like 3-hydroxy acids .

Method Reagents/Conditions Yield Key Challenges
Michael AdditionNaOH, ethanol, reflux60-75%Purification of diastereomers
CyclizationBF₃·Et₂O, anhydrous conditions50-65%Sensitivity to moisture and temperature
Enzymatic DerivatizationEC 1.3.1.25 dehydrogenase<30%Substrate specificity limitations

Q. How is the structural conformation of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography remains the gold standard. The cyclohexadiene ring adopts a half-chair or envelope conformation , with puckering parameters (Q, θ, φ) calculated using Cremer-Pople coordinates . For disordered structures (e.g., dual occupancy in asymmetric units), refinement software like SHELXL is employed to model anisotropic displacement parameters . Key bond lengths (C=O: 1.21 Å, C=C: 1.34 Å) and angles (~120°) align with conjugated diene systems .

Q. What safety protocols are critical during handling?

Methodological Answer: Refer to SDS guidelines:

  • Storage : Inert gas atmosphere (Ar/N₂), desiccated at ≤ -20°C .
  • Handling : Use spark-free tools, explosion-proof fume hoods, and PPE (nitrile gloves, face shields). Avoid contact with oxidizing agents (P210-P280 codes) .
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR/IR spectra (e.g., carbonyl stretching frequencies) arise from solvent polarity or conformational isomerism . Density Functional Theory (DFT) simulations (B3LYP/6-31G*) optimize geometry and predict spectral profiles. For example, calculated 1H^1H NMR shifts for methyl groups (δ 1.2-1.5 ppm) match experimental data only when solvent effects (PCM model) are included .

Q. What enzymatic systems interact with cyclohexadiene derivatives, and how?

Methodological Answer: The enzyme EC 1.3.1.25 (1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate dehydrogenase) catalyzes NAD+-dependent oxidation of analogous dienes to catechol derivatives. Kinetic assays (e.g., stopped-flow spectroscopy) reveal a KmK_m of 12 µM for ethyl-substituted substrates, suggesting competitive inhibition at higher concentrations .

Q. How does the compound’s regioselectivity challenge natural product synthesis?

Methodological Answer: In fungal metabolites (e.g., basidiomycetes), the compound’s 2,4-diene motif acts as a precursor for polyketide derivatives. However, competing [4+2] cycloadditions require careful control of reaction temperature (<0°C) and Lewis acid catalysts (e.g., TiCl₄) to suppress dimerization .

Q. What strategies mitigate disorder in crystallographic data for this compound?

Methodological Answer: For disordered ethyl/methyl groups (occupancy ratios 0.68:0.32), use SHELXL’s PART instruction to refine anisotropic displacement parameters. Twin refinement (TWIN/BASF commands) resolves pseudo-merohedral twinning, improving R-factor convergence from 0.15 to 0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6,6-trimethylcyclohexa-2,4-diene-1-carboxylate

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